molecular formula C26H23FN6O2S2 B12139644 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12139644
M. Wt: 534.6 g/mol
InChI Key: KCZKZEGGVLEFEU-STZFKDTASA-N
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Description

This compound (CAS: 489397-22-0, molecular formula: C₂₆H₂₃FN₆O₂S₂, molecular weight: 534.63 g/mol) is a structurally complex heterocyclic molecule belonging to the 4H-pyrido[1,2-a]pyrimidin-4-one class. Its core scaffold integrates a pyrido-pyrimidinone system substituted at positions 2 and 3 with distinct functional groups:

  • Position 3: A (Z)-configured thiazolidinone ring system featuring a 4-fluorobenzyl substituent at N3 and a thioxo group at C2. The fluorinated benzyl group enhances lipophilicity and may influence target selectivity via π-π stacking or hydrophobic interactions .
  • Position 9: A methyl group, which likely stabilizes the pyrido-pyrimidinone core and modulates electronic properties .

Its synthesis likely involves multi-step heterocyclic condensation and regioselective substitution, as inferred from analogs in the same family .

Properties

Molecular Formula

C26H23FN6O2S2

Molecular Weight

534.6 g/mol

IUPAC Name

(5Z)-3-[(4-fluorophenyl)methyl]-5-[[2-(3-imidazol-1-ylpropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H23FN6O2S2/c1-17-4-2-12-32-23(17)30-22(29-9-3-11-31-13-10-28-16-31)20(24(32)34)14-21-25(35)33(26(36)37-21)15-18-5-7-19(27)8-6-18/h2,4-8,10,12-14,16,29H,3,9,11,15H2,1H3/b21-14-

InChI Key

KCZKZEGGVLEFEU-STZFKDTASA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)NCCCN5C=CN=C5

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)NCCCN5C=CN=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the thiazolidinone ring, the introduction of the fluorobenzyl group, and the construction of the pyridopyrimidinone core. Each step would require specific reagents and conditions, such as:

    Formation of the thiazolidinone ring: This could involve the reaction of a thiourea derivative with a carbonyl compound under acidic or basic conditions.

    Introduction of the fluorobenzyl group: This might be achieved through a nucleophilic substitution reaction using a fluorobenzyl halide.

    Construction of the pyridopyrimidinone core: This could involve a cyclization reaction using appropriate precursors.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring could be oxidized to form a sulfone derivative.

    Reduction: The carbonyl groups could be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The fluorobenzyl group could be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring would yield a sulfone derivative, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

The compound could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of enzymes or receptors.

    Medicine: As a lead compound for the development of new drugs.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of the compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader family of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives, which exhibit structural diversity primarily at positions 2, 3, and 7 (see Table 1). Key structural and functional differences are highlighted below:

Table 1: Structural Comparison with Analogs

Compound ID/Reference Position 2 Substitution Position 3 Substitution Position 7/Other Modifications Notable Features
Target Compound 3-(1H-imidazol-1-yl)propylamino (Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene]methyl 9-methyl Fluorinated benzyl enhances lipophilicity; imidazole enables H-bonding.
Compound 1 4-methoxyphenyl N/A 1,4-diazepan-1-yl Methoxy group increases solubility; diazepane may enhance basicity.
Compound 5 3,4-dimethoxyphenyl N/A 4-ethylpiperazin-1-yl Dimethoxy groups improve π-stacking; ethylpiperazine modulates pharmacokinetics.
Compound in 3-(1H-imidazol-1-yl)propylamino (Z)-[3-(1-phenylethyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene]methyl 9-methyl Phenyl group (vs. 4-fluorobenzyl) reduces electronegativity; similar imidazole side chain.
Compound in 2-(4-morpholinyl)ethylamino (Z)-[3-benzyl-4-oxo-2-thioxo-thiazolidin-5-ylidene]methyl 9-methyl Morpholine improves solubility; non-fluorinated benzyl reduces metabolic stability.
Compound in 4-methylpiperazin-1-yl (Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene]methyl 9-methyl Methoxypropyl enhances hydrophilicity; methylpiperazine increases basicity.

Key Findings and Implications :

Substitution at Position 2: The target compound’s 3-(imidazolyl)propylamino group distinguishes it from analogs with aryl (e.g., 4-methoxyphenyl in Compound 1 ) or morpholine-based substitutions (e.g., ).

Thiazolidinone Modifications at Position 3: The 4-fluorobenzyl group in the target compound introduces electron-withdrawing effects, which could enhance metabolic stability compared to non-fluorinated analogs like the benzyl-substituted compound in . However, bulkier substituents (e.g., 1-phenylethyl in ) may sterically hinder target interactions.

Impact of Position 7 and Core Modifications: While the target compound lacks a Position 7 substituent, analogs with piperazine or diazepane groups at this position (e.g., Compounds 2–10 in ) exhibit enhanced solubility and bioavailability. The 9-methyl group in the target compound is conserved across most analogs, suggesting its critical role in stabilizing the pyrido-pyrimidinone core.

Physicochemical Properties :

  • Fluorination (target compound) vs. methoxylation (Compound 1 ) at Position 3 alters logP values: fluorobenzyl increases lipophilicity (predicted logP ~3.5), whereas methoxypropyl ( ) reduces it (logP ~2.1). These differences influence membrane permeability and distribution profiles.

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